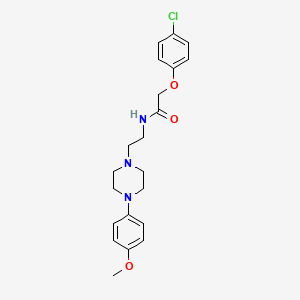

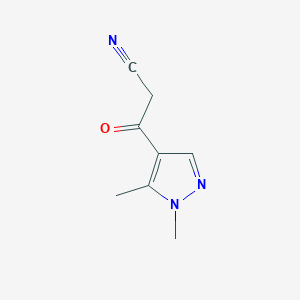

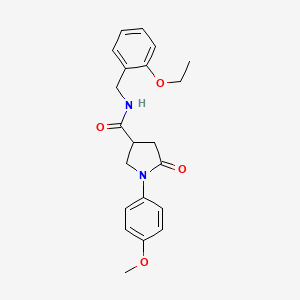

![molecular formula C17H15FN2O6S B2504289 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 954654-32-1](/img/structure/B2504289.png)

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzo[d][1,3]dioxole, oxazolidinone, and benzenesulfonamide moieties. These structural features are reminiscent of those found in various compounds with known biological activities, including COX-2 inhibition and anti-HIV properties .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the formation of key intermediates that can be further functionalized. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as COX-2 inhibitors involves the introduction of substituents at specific positions to enhance biological activity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves a structure-activity relationship (SAR) study to optimize the inhibitory potency . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to increase COX-1/COX-2 selectivity . The presence of specific substituents can also influence the binding affinity to target enzymes, as seen in the high-affinity inhibition of kynurenine 3-hydroxylase by certain benzenesulfonamide derivatives . The molecular structure of the compound , with its fluorine atom and oxazolidinone ring, suggests potential for selective biological interactions.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions that are essential for their biological function. For example, the intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines is a key step in the synthesis of nitrogenous heterocycles . The N-demethylation of amides using N-fluorobenzenesulfonimide as an oxidant is another example of a chemical reaction involving a benzenesulfonamide derivative . These reactions highlight the chemical versatility of the benzenesulfonamide group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen and, consequently, the solubility and stability of the compound . The introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule . The spectroscopic studies and crystal structure analysis of related compounds provide insights into their tautomeric forms and stability, which are important for understanding their reactivity and interaction with biological targets .

科学的研究の応用

COX-2 Inhibition for Anti-inflammatory Applications

A study by Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide and evaluated them as inhibitors of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). The introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522, which is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.

Antimicrobial and Anticancer Activities

The antibacterial potential of sulfonamides bearing the benzodioxane moiety was investigated by Abbasi et al. (2016). These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains Abbasi et al., 2016.

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE), key enzymes in diabetes and Alzheimer's disease, respectively. Most compounds exhibited substantial inhibitory activity, highlighting their therapeutic potential Abbasi et al., 2019.

作用機序

Target of Action

Similar compounds have been found to have potent inhibitory effects on enzymes such as cyclooxygenase .

Mode of Action

It’s suggested that similar compounds can inhibit the activity of certain enzymes, potentially leading to therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes like cyclooxygenase, which plays a key role in the synthesis of prostaglandins, thromboxanes, and prostacyclin . These molecules are involved in inflammation and pain signaling, among other physiological processes.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have shown potent activities against certain cell lines, suggesting potential antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the effectiveness of a compound .

将来の方向性

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . The employment of similar compounds may be effective for enhancing root growth and crop production .

特性

IUPAC Name |

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O6S/c18-13-3-1-2-4-16(13)27(22,23)19-8-12-9-20(17(21)26-12)11-5-6-14-15(7-11)25-10-24-14/h1-7,12,19H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEROYSYMBURJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

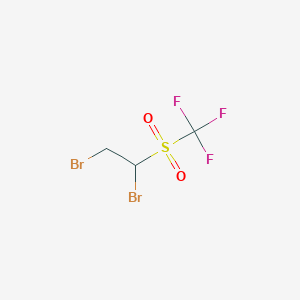

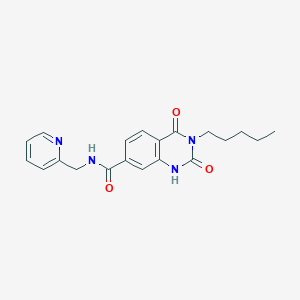

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

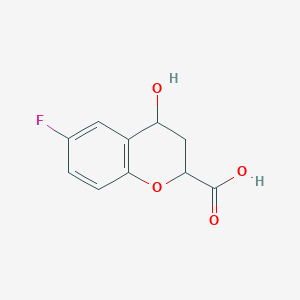

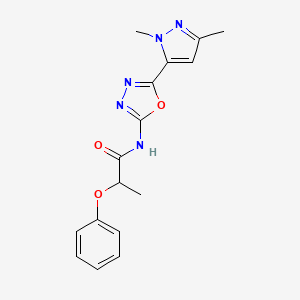

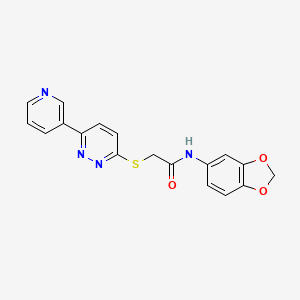

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

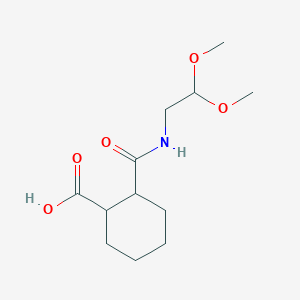

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

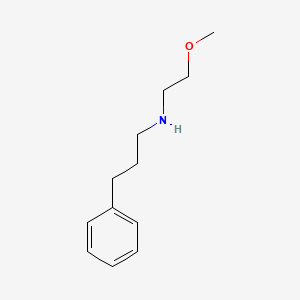

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)